(S)-2-(4-Aminophenyl)butanoic Acid
Description
Significance of Stereochemistry in Butanoic Acid Derivatives
The stereochemistry of butanoic acid derivatives, particularly at the α-position, is of paramount importance. The spatial arrangement of substituents around the chiral center dictates how the molecule interacts with other chiral molecules, such as enzymes, receptors, and other amino acids. In the case of (S)-2-(4-Aminophenyl)butanoic acid, the (S)-configuration is crucial for its specific recognition and binding in biological systems and for its role as a chiral building block in asymmetric synthesis. The precise three-dimensional structure is fundamental to its biological activity and its effectiveness in inducing chirality in larger molecules.
Overview of Aryl-Substituted α-Amino Acids in Modern Chemical Synthesis
The development of synthetic methods for N-aryl α-amino acids has also been a focus, with techniques like using diaryliodonium salts for the arylation of α-amino acid methyl esters proving effective. usc.edu.auresearchgate.net Such methods are crucial for expanding the toolbox of available non-natural amino acids for various applications.
Historical Context and Initial Research Trajectories Pertaining to this compound
While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the broader context of research into α-amino acids provides a likely trajectory. Early research into non-natural amino acids was often driven by the desire to understand structure-activity relationships in peptides and to develop enzyme inhibitors. The synthesis of such compounds would have relied on classical methods of asymmetric synthesis, such as the use of chiral auxiliaries or resolution of racemic mixtures. The initial interest in a compound like this compound would have stemmed from its potential as a modified phenylalanine analogue, where the amino group on the phenyl ring offers a site for further chemical modification.
Current Research Focus and Emerging Trends for this compound within Chiral Organic Chemistry
Current research involving this compound and related chiral organic molecules is vibrant and multifaceted. A significant trend is the development of novel, efficient, and highly stereoselective synthetic methods. For example, asymmetric tandem N-alkylation/π-allylation of α-iminoesters has been reported as a method for the asymmetric synthesis of complex α-allyl-α-aryl α-amino acids. acs.org
Another emerging area is the use of such chiral building blocks in the synthesis of novel materials and complex molecular architectures. For instance, a derivative, (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid, has been utilized as a building block for the synthesis of aromatic peptide nucleic acid (APNA) oligomers. acs.org This highlights the utility of the aminophenylbutanoic acid scaffold in creating new classes of molecules with potential applications in biotechnology and materials science.
Furthermore, the concept of chiral amplification, where a small initial enantiomeric excess of a chiral molecule is enhanced, is a significant area of research. Studies on the phosphorylation of chiral amines and amino acids have shown that this can lead to substantial enantioenrichment in aqueous solutions, which could have implications for understanding the origins of homochirality in nature. nih.govnih.gov
Compound Information
| Compound Name |
| This compound |
| (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid |
| α-allyl-α-aryl α-amino acids |
| α,α-diaryl α-amino esters |
| N-aryl α-amino acids |
| α-amino acid methyl esters |
Physicochemical Properties of 2-(4-Aminophenyl)butanoic Acid
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | nih.gov |
| Molecular Formula | C10H13NO2 | nih.gov |
| XLogP3 | 1.6 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| Topological Polar Surface Area | 63.3 Ų | nih.gov |
| Heavy Atom Count | 13 | nih.gov |
| IUPAC Name | 2-(4-aminophenyl)butanoic acid | nih.govsigmaaldrich.com |
| InChI | InChI=1S/C10H13NO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2,11H2,1H3,(H,12,13) | nih.govsigmaaldrich.com |
| InChIKey | WAPLXGPARWRGJO-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
| Canonical SMILES | CCC(C1=CC=C(C=C1)N)C(=O)O | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2S)-2-(4-aminophenyl)butanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
WAPLXGPARWRGJO-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)N)C(=O)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 2 4 Aminophenyl Butanoic Acid
Stereoselective Synthesis of α-Chiral Butanoic Acid Derivatives
The cornerstone of synthesizing (S)-2-(4-Aminophenyl)butanoic acid lies in the precise control of the stereochemistry at the C2 position. Both enantioselective and diastereoselective approaches are employed to achieve high enantiomeric purity.
Enantioselective Approaches for Establishing the α-Stereogenic Center
Enantioselective methods directly create the desired stereocenter in a prochiral substrate, often using a small amount of a chiral catalyst or reagent.
Asymmetric catalysis offers a highly efficient route to chiral molecules by employing a chiral catalyst to convert a prochiral substrate into an enantiomerically enriched product. Two primary strategies are particularly relevant for the synthesis of this compound: asymmetric hydrogenation and asymmetric conjugate addition.
Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of a prochiral α,β-unsaturated acid or ester using a transition metal complex with a chiral ligand. For the synthesis of this compound, a suitable precursor would be (E/Z)-2-(4-nitrophenyl)but-2-enoic acid. The double bond can be hydrogenated with high enantioselectivity using catalysts such as rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands like BINAP or Josiphos. nih.govresearchgate.net The nitro group can subsequently be reduced to the desired amine. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).
A similar strategy has been successfully employed in the synthesis of α-aryloxycarboxylic acids through the enantioselective hydrogenation of α-aryloxy α,β-unsaturated acids. nih.gov This demonstrates the viability of applying this methodology to a range of α-substituted unsaturated acids.
Asymmetric Conjugate Addition: This method involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the target molecule, one could envision the conjugate addition of an organometallic reagent to an ester like ethyl (E)-but-2-enoate, where the aryl group is introduced at the β-position. Copper-catalyzed systems with chiral ligands are particularly effective for this transformation. For instance, the use of copper complexes with Josiphos ligands has enabled the highly enantioselective conjugate addition of Grignard reagents to acyclic α,β-unsaturated esters. organic-chemistry.org Similarly, rhodium-catalyzed conjugate addition of organoboronic acids is a well-established method. libretexts.org
Table 1: Examples of Asymmetric Catalysis for Synthesis of Chiral Butanoic Acid Derivatives
| Catalytic System | Substrate Type | Product Type | Reported Enantioselectivity |
|---|---|---|---|
| Rh-BINAP | α,β-Unsaturated acids/esters | Chiral carboxylic acids/esters | High ee |
| Cu-Josiphos/Grignard | α,β-Unsaturated esters | β-Substituted chiral esters | Up to 99% ee organic-chemistry.org |
| Rh-BINAP/Organoboronic acid | α,β-Unsaturated ketones/esters | β-Substituted chiral ketones/esters | High ee libretexts.org |
| Pd/Diphosphine/H+ | α,α-difluoro-β-arylbutenoates | Enantioenriched α,α-difluoro-β-arylbutanoic esters | Up to 97:3 er dicp.ac.cn |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. rsc.org
A well-established method involves the use of Evans oxazolidinone auxiliaries. youtube.com For the synthesis of this compound, one would first acylate a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with butanoyl chloride. The resulting N-butanoyloxazolidinone can then be deprotonated to form a chiral enolate. The stereochemistry of the subsequent alkylation of this enolate with a suitable electrophile, such as a benzyl (B1604629) halide derivative, is directed by the chiral auxiliary, leading to high diastereoselectivity. Subsequent removal of the auxiliary by hydrolysis yields the desired chiral carboxylic acid.
Another approach involves the diastereoselective alkylation of chiral imines or Schiff bases. For instance, a chiral Ni(II) complex of a Schiff base derived from glycine (B1666218) can be alkylated to produce tailor-made amino acids with high enantioselectivity. nih.gov This methodology could be adapted for the synthesis of the target compound.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reaction | Mechanism of Stereocontrol |
|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylations | Formation of a rigid chelated enolate, steric hindrance directs incoming electrophile. youtube.com |
| Pseudoephedrine Amides | Alkylations | The methyl group of pseudoephedrine directs the configuration of the addition product. |
| (S)- or (R)-1-Phenylethylamine | Formation of chiral imines | Steric hindrance from the phenyl group directs nucleophilic attack. |
| (S)-(phenylthiomethyl)benzyl | Glycosylations | Neighboring group participation to control anomeric selectivity. nih.gov |
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity. For the preparation of enantiomerically pure this compound, enzymatic kinetic resolution is a highly effective strategy.
In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a racemic mixture of 2-(4-aminophenyl)butanoic acid or its ester derivative could be subjected to hydrolysis catalyzed by a lipase. Lipases often exhibit high enantioselectivity, hydrolyzing one enantiomer at a much faster rate than the other. This allows for the separation of the unreacted (S)-enantiomer from the hydrolyzed (R)-enantiomer. The efficiency of such resolutions is well-documented for various arylcarboxylic acids. mdpi.com
Another biocatalytic approach is deracemization, where the unwanted enantiomer is converted into the desired one, theoretically allowing for a 100% yield of the target enantiomer. This can be achieved through a combination of an enantioselective oxidation and a non-selective reduction, or vice-versa.
Functionalization and Derivatization of the Phenyl Ring Prior to or Post C2 Introduction
The amino group on the phenyl ring can be introduced either before or after the creation of the chiral center at C2. A common and effective strategy involves carrying out the stereoselective synthesis on a precursor with a nitro group at the 4-position of the phenyl ring.
A practical route involves the nitration of 2-phenylbutyric acid to yield 2-(4-nitrophenyl)butyric acid. prepchem.com This nitrated compound can then be subjected to one of the enantioselective methodologies described above to establish the (S)-stereocenter. For example, the racemic 2-(4-nitrophenyl)butyric acid could be resolved using a chiral resolving agent or through enzymatic kinetic resolution. Alternatively, an asymmetric synthesis of (S)-2-(4-nitrophenyl)butanoic acid could be developed.
Once the chiral center is in place, the nitro group can be readily reduced to the desired amino group using standard chemical methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride. This approach avoids potential complications of the amino group interfering with the reagents used for stereoselective synthesis.
Strategies for Protecting Group Management
In the multi-step synthesis of this compound, the use of protecting groups for the amino and carboxylic acid functionalities is often necessary to prevent unwanted side reactions.
Amino Group Protection: The amino group is highly nucleophilic and prone to oxidation, making its protection crucial during certain synthetic steps. Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced under standard conditions and are stable to a wide range of reagents. The Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by hydrogenolysis.
Carboxylic Acid Protection: The carboxylic acid group may need protection to prevent its interference in reactions targeting other parts of the molecule. Esterification is the most common method for protecting carboxylic acids. Methyl or ethyl esters are frequently used and can be removed by hydrolysis under acidic or basic conditions. Benzyl esters offer the advantage of being removable by hydrogenolysis, which can be convenient if a Cbz protecting group is also present on the amino group, allowing for simultaneous deprotection. Silyl esters can also be employed and are typically cleaved by fluoride (B91410) reagents. uchicago.edu
| Functional Group | Protecting Group | Introduction Reagent | Removal Conditions |
| Amino | Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) |
| Amino | Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | Hydrogenolysis (e.g., H2, Pd/C) |
| Carboxylic Acid | Methyl/Ethyl Ester | Methanol/Ethanol, Acid catalyst | Acid or base hydrolysis |
| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, Acid catalyst | Hydrogenolysis (e.g., H2, Pd/C) |
| Carboxylic Acid | Silyl Ester | Silyl halide (e.g., TMSCl) | Fluoride source (e.g., TBAF) |
Optimization of Reaction Conditions and Scalability Studies for this compound Synthesis
The successful transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions and thorough scalability studies. Key parameters that are typically optimized include solvent, temperature, catalyst, and reaction time.
Solvent Effects and Temperature Control
The choice of solvent can significantly impact reaction rates, yields, and enantioselectivity. For catalytic hydrogenations, solvents like methanol, ethanol, and tetrahydrofuran (B95107) (THF) are commonly used. The solubility of the substrate and catalyst, as well as the solvent's ability to stabilize transition states, are important considerations. Temperature control is also critical. While higher temperatures can increase reaction rates, they can also lead to decreased enantioselectivity and the formation of byproducts. Therefore, a careful balance must be struck to achieve optimal results.
Catalyst Development and Ligand Design for Enhanced Efficiency
In asymmetric synthesis, the catalyst is of paramount importance. For the synthesis of enantiopure this compound via asymmetric hydrogenation of a suitable prochiral precursor, such as 2-(4-aminophenyl)-2-butenoic acid, the development of highly efficient and selective catalysts is a major area of research.
Rhodium and Ruthenium-based catalysts, in combination with chiral phosphine ligands, have shown great promise in the asymmetric hydrogenation of various substrates. The design of the chiral ligand is crucial for achieving high enantioselectivity. Ligands such as DuPHOS and BINAP have been successfully employed in numerous asymmetric hydrogenations. The catalyst loading, which is the amount of catalyst used relative to the substrate, is another important factor to optimize. Lowering the catalyst loading without compromising yield and enantioselectivity is a key goal for making the process more cost-effective and sustainable on a large scale.
While specific scalability studies for the synthesis of this compound are not extensively reported in the public domain, general principles of process development for chiral pharmaceuticals suggest that a robust and reproducible process with well-defined operating parameters is essential for successful scale-up.
Comparison of Synthetic Routes for Enantiopure this compound
Two primary strategies are employed for the synthesis of enantiopure this compound: chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution: This classical approach involves the synthesis of a racemic mixture of 2-(4-aminophenyl)butanoic acid, followed by its separation into individual enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.org Common chiral resolving agents for carboxylic acids include chiral amines like (R)- or (S)-1-phenylethylamine. wikipedia.org After separation, the desired enantiomer of the acid is recovered by treating the diastereomeric salt with an acid. While this method is well-established, a major drawback is that the maximum theoretical yield for the desired enantiomer is only 50%, unless the undesired enantiomer can be racemized and recycled. wikipedia.org Enzymatic resolution, where an enzyme selectively reacts with one enantiomer of the racemic mixture, offers an alternative and often more efficient method for chiral resolution. nih.govpharmtech.com
Asymmetric Synthesis: This approach aims to directly synthesize the desired (S)-enantiomer, thus avoiding the need for a resolution step and a 50% loss of material. A key strategy in asymmetric synthesis is the catalytic asymmetric hydrogenation of a prochiral precursor, such as 2-(4-aminophenyl)-2-butenoic acid, using a chiral catalyst. As mentioned previously, chiral rhodium and ruthenium catalysts are highly effective for this transformation, often providing high yields and excellent enantiomeric excess (ee). Another approach is the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.
| Synthetic Route | Advantages | Disadvantages |
| Chiral Resolution | Well-established methodology; Applicable to a wide range of compounds. | Maximum 50% theoretical yield (without racemization); Requires a suitable and often expensive resolving agent; Can be labor-intensive. |
| Asymmetric Synthesis | Potentially 100% theoretical yield of the desired enantiomer; More atom-economical. | Requires the development of highly selective and often expensive chiral catalysts or auxiliaries; Reaction optimization can be challenging. |
The choice between chiral resolution and asymmetric synthesis depends on various factors, including the cost and availability of starting materials and reagents, the efficiency and selectivity of the reactions, and the scalability of the process. For large-scale production, asymmetric synthesis is often the preferred route due to its higher potential yield and atom economy.
Chemical Reactivity and Derivatization Pathways of S 2 4 Aminophenyl Butanoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a key site for derivatization, allowing for the formation of esters and amides, as well as undergoing reduction and oxidation reactions.
Formation of Esters and Amides in Complex Molecule Synthesis
The carboxylic acid functionality of (S)-2-(4-Aminophenyl)butanoic acid is readily converted into esters and amides, which are fundamental reactions in the synthesis of complex molecules and bioactive compounds.
Ester Formation: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This transformation is crucial for protecting the carboxylic acid group or for modifying the solubility and pharmacokinetic properties of the final molecule. For instance, the methyl ester of 2-(4-aminophenyl)butanoic acid is a known derivative.
Amide Formation: The formation of an amide bond by reacting the carboxylic acid with an amine is one of the most significant reactions of this compound, as it forms the basis of peptide synthesis. nih.gov this compound can be incorporated into peptide chains, creating peptidomimetics or serving as a non-canonical amino acid in the design of novel therapeutic peptides. vulcanchem.comsigmaaldrich.com This is typically achieved using coupling reagents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and suppress side reactions. nih.govresearchgate.net
A notable application is in the synthesis of Aromatic Peptidic Nucleic Acids (APNAs). In a study by Tsantrizos et al., a structurally analogous compound, (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid, was used as a monomer. acs.org This monomer was incorporated into a tetramer using classical peptide synthesis methods, demonstrating the utility of such building blocks in creating complex oligomeric structures with potential applications in genetics. acs.org The presence of the aminophenyl moiety is also integral for its use as a chiral intermediate in the synthesis of kinase inhibitors, where the ability to form amide bonds is crucial for constructing the final inhibitor scaffold. vulcanchem.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Name | Abbreviation | Use |
|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Peptide synthesis |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Peptide synthesis, often used with HOBt |
| 1-Hydroxybenzotriazole | HOBt | Additive to reduce racemization and improve efficiency |
| Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Peptide coupling agent |
Reduction and Oxidation Reactions
The carboxylic acid group can be reduced to a primary alcohol or undergo oxidative decarboxylation.
Reduction Reactions: Carboxylic acids are generally resistant to reduction but can be converted to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.ukvaia.com Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce carboxylic acids. chemguide.co.uk The reaction with LiAlH₄ proceeds in a dry ether solvent, followed by an acidic workup to protonate the resulting alkoxide and yield the primary alcohol. chemguide.co.ukambeed.com
In the case of this compound, this reduction would yield (S)-2-(4-aminophenyl)butan-1-ol. It's important to note that the amine group may need to be protected prior to reduction with LiAlH₄ to avoid side reactions. The reduction proceeds via an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated under these conditions. chemguide.co.uk
Oxidation Reactions: The oxidation of a carboxylic acid typically involves decarboxylation, where the carboxyl group is removed as carbon dioxide. byjus.com A classic example of this is the Hunsdiecker reaction, where the silver salt of a carboxylic acid reacts with a halogen (e.g., bromine) to produce an organic halide with one less carbon atom. byjus.comwikipedia.org The reaction proceeds through a radical mechanism. byjus.com
Applying the Hunsdiecker reaction to this compound would first involve forming the silver salt, (S)-2-(4-aminophenyl)butanoate, followed by treatment with bromine. This would be expected to yield (S)-1-bromo-1-(4-aminophenyl)propane, with the loss of the carboxyl carbon as CO₂.
Transformations at the Primary Aromatic Amine Functional Group
The primary aromatic amine, or anilino moiety, is a versatile functional group that can act as a nucleophile in various reactions, including substitutions, acylations, alkylations, and condensations.
Nucleophilic Reactions of the Anilino Moiety
The lone pair of electrons on the nitrogen atom of the anilino group makes it nucleophilic. This allows it to attack electron-deficient centers. While nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is generally unfavorable due to the electron-donating nature of the amino group, the amine itself can participate as a nucleophile in other reactions. wikipedia.orgmasterorganicchemistry.com
For example, the amino group can react with electrophilic partners. Studies on similar anilino compounds show their participation in nucleophilic substitution reactions, such as the reaction of aniline (B41778) with cyclotriphosphazenes. youtube.com The primary amine function is key to the formation of many heterocyclic structures and in coupling to other molecules.
Acylation and Alkylation Reactions for Derivative Formation
Acylation: The primary amine of this compound can be readily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) to form amides. This reaction is fundamental in synthesizing a variety of derivatives. For example, N-acylation is a common strategy in the development of kinase inhibitors, where specific acyl groups are introduced to interact with the target protein. nih.gov A patent describes the N-acylation of amines with carboxylic acids, which can be applied to this molecule. google.com
Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides or through reductive amination. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. More modern methods, such as the catalytic N-alkylation of unprotected amino acids using alcohols, offer a more sustainable and selective approach. nih.gov These reactions produce N-alkylated derivatives that can have significantly different biological activities and physical properties compared to the parent compound.
Table 2: Examples of Acylation and Alkylation Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl chloride | N-acetyl derivative |
| Acylation | Benzoic acid / EDC | N-benzoyl derivative |
| Alkylation | Methyl iodide | N-methylated derivative(s) |
| Reductive Amination | Acetone / NaBH₃CN | N-isopropyl derivative |
Condensation Reactions, including Schiff Base Formation
The primary aromatic amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction typically occurs by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. nih.govmdpi.com
The formation of Schiff bases is a versatile method for creating new derivatives with a wide range of applications. For example, Schiff bases derived from various aminophenyl compounds have been synthesized and evaluated for their biological activities. nih.govnih.gov The reaction of an aminophenyl compound with a substituted benzaldehyde (B42025) is a common route to these structures. researchgate.netresearchgate.net The resulting imine bond (-C=N-) can be stable or can be further reduced to a secondary amine, providing another pathway for derivatization.
For this compound, condensation with an aldehyde like benzaldehyde would yield (S)-2-(4-((E)-benzylideneamino)phenyl)butanoic acid. The stereochemistry at the alpha-carbon is expected to be retained during this reaction.
Electrophilic Aromatic Substitution on the p-Aminophenyl Ring
The reactivity of the benzene ring in this compound towards electrophiles is predominantly governed by the powerful activating effect of the primary amino (-NH₂) substituent. In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring wikipedia.org. The amino group is a strong electron-donating group, which increases the nucleophilicity of the aromatic ring, making it significantly more reactive than benzene itself wikipedia.orgmasterorganicchemistry.com.
This electron-donating nature directs incoming electrophiles to the ortho and para positions relative to the amino group. Since the para position is already occupied by the 2-butanoic acid side chain, electrophilic substitution is expected to occur exclusively at the two equivalent ortho positions (C3 and C5).
However, the high reactivity of the amino group can also lead to complications. Strong oxidizing agents, such as those used in nitration (e.g., nitric acid), can oxidize the amino group itself, leading to complex mixtures or decomposition. Furthermore, the basic nature of the amino group can lead to its protonation under strongly acidic conditions, forming an ammonium (B1175870) (-NH₃⁺) group. The ammonium group is a powerful deactivating, meta-directing group, which would shut down or redirect the desired substitution.
To circumvent these issues, the amino group is often protected before carrying out electrophilic aromatic substitution. A common strategy is to convert the amine into an acetamide (B32628) (by reacting it with acetic anhydride). The resulting acetamido group is still an ortho, para-director and an activating group, but it is less powerful and less basic than the amino group. This moderation prevents oxidation and allows for more controlled substitution. After the SEAr reaction, the protecting acetyl group can be removed by hydrolysis to regenerate the amine.
The table below outlines potential electrophilic aromatic substitution reactions on the p-aminophenyl ring of this compound, assuming prior protection of the amino group as an acetamide.
| Reaction Type | Typical Reagents | Electrophile (E+) | Expected Product (after deprotection) |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ or CH₃COOH | Br⁺ | (S)-2-(4-Amino-3,5-dibromophenyl)butanoic acid |
| Chlorination | Cl₂, AlCl₃ | Cl⁺ | (S)-2-(4-Amino-3,5-dichlorophenyl)butanoic acid |
| Nitration | HNO₃, H₂SO₄ (on protected amine) | NO₂⁺ | (S)-2-(4-Amino-3-nitrophenyl)butanoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | (S)-2-(4-Amino-3-acylphenyl)butanoic acid |
| Sulfonation | Fuming H₂SO₄ | SO₃ | (S)-2-(4-Amino-3-sulfophenyl)butanoic acid |
Stability and Reactivity of the Chiral Center Under Various Reaction Conditions
The chiral integrity of this compound is a critical consideration during chemical transformations. The stereocenter is located at the alpha-carbon (C2), which is adjacent to both the aromatic ring and the carboxylic acid carbonyl group. The hydrogen atom attached to this alpha-carbon is susceptible to removal under certain conditions, which can lead to racemization—the formation of an equal mixture of both (S) and (R) enantiomers.
Racemization at the alpha-carbon of a carboxylic acid typically proceeds through the formation of a planar intermediate. youtube.com
Base-Catalyzed Racemization : In the presence of a base, the alpha-proton can be abstracted to form a carbanion or an enolate. The enolate intermediate is planar and achiral. Subsequent reprotonation can occur from either face of the planar structure with equal probability, resulting in a racemic mixture.
Acid-Catalyzed Racemization : Under acidic conditions, the carbonyl oxygen of the carboxylic acid can be protonated, which facilitates the formation of a planar enol intermediate. Tautomerization back to the keto form can occur via protonation from either side, similarly leading to racemization. youtube.com
Studies on related α-aryl carboxylic acids have demonstrated that the chiral center can be labile. For instance, a patented process describes the racemization of optically active α-aryl carboxylic acids by heating them in an aqueous solution with a tertiary amine catalyst at temperatures between 75°C and 200°C. google.com This indicates that exposure to basic conditions, particularly at elevated temperatures, poses a significant risk to the stereochemical purity of this compound.
Conversely, many standard reactions, especially those conducted under neutral or mildly acidic conditions at low to ambient temperatures, are unlikely to cause significant racemization. For example, peptide coupling reactions using standard reagents are typically designed to preserve the stereochemistry of the amino acid components. sigmaaldrich.comsigmaaldrich.com
The following table summarizes conditions that may affect the stability of the chiral center.
| Condition | Potential Outcome | Underlying Mechanism |
|---|---|---|
| Strong Base (e.g., NaOH, Et₃N) and Heat | High risk of racemization | Formation of a planar, achiral enolate intermediate. youtube.comgoogle.com |
| Strong Acid (e.g., H₂SO₄) and Heat | Risk of racemization | Formation of a planar, achiral enol intermediate. youtube.com |
| Mildly Acidic or Neutral Conditions (Room Temp) | Generally stable, low risk of racemization | Insufficient energy to overcome the activation barrier for proton removal. |
| Standard Peptide Coupling (e.g., DCC/HOBt) | Generally stable | Reaction conditions are optimized to prevent racemization. sigmaaldrich.comsigmaaldrich.com |
| Biocatalysis | Racemization possible with specific enzymes | Enzymes like racemases can interconvert enantiomers under mild physiological conditions. nih.govacs.org |
Applications of S 2 4 Aminophenyl Butanoic Acid As a Chiral Building Block in Chemical Synthesis
Utilization in the Enantioselective Synthesis of Complex Organic Molecules
The enantiopure nature of (S)-2-(4-aminophenyl)butanoic acid is a key feature that allows for its use in the synthesis of complex molecules with a high degree of stereochemical control. The presence of both an amino and a carboxylic acid group provides handles for a wide range of chemical transformations, making it a desirable precursor in multi-step syntheses.
Chiral scaffolds are fundamental components in the synthesis of new drugs and materials, providing a three-dimensional framework upon which further chemical diversity can be built. While direct examples of complex chiral scaffolds synthesized from this compound are not extensively documented in readily available literature, its structural motifs are analogous to other amino acids widely used for this purpose. The inherent chirality and the bifunctional nature of this amino acid make it a suitable candidate for the construction of peptidomimetic scaffolds. vulcanchem.com The amino and carboxylic acid groups can be readily incorporated into peptide-like backbones, while the aminophenyl group can serve as a point for further functionalization or as a key element for biological interactions, such as with ATP-binding pockets in kinases. vulcanchem.com
This compound serves as a valuable precursor for the synthesis of a variety of advanced butanoic acid derivatives. The amino and carboxylic acid functionalities, as well as the aromatic ring, can be selectively modified to generate a library of new compounds. For instance, the carboxylic acid can undergo esterification with various alcohols to produce esters useful in different formulations. evitachem.com Amidation reactions with other amines can lead to the formation of more complex amide derivatives, expanding its utility in peptide synthesis. evitachem.com
Furthermore, the aromatic amino group can be a handle for various transformations. For example, it can be diazotized and substituted to introduce a range of functionalities on the phenyl ring. The core butanoic acid structure can also be modified. While specific examples starting directly from this compound are not detailed in the provided search results, the synthesis of other advanced butanoic acid derivatives, such as those with halogen substitutions, has been reported from similar precursors. mdpi.com
Table 1: Potential Reactions for the Derivatization of this compound
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Carboxylic Acid | Esterification | Alkyl or Aryl Esters |
| Carboxylic Acid | Amidation | Amides, Peptides |
| Amino Group | Acylation | N-Acyl Derivatives |
| Amino Group | Alkylation | N-Alkyl Derivatives |
| Aromatic Ring | Electrophilic Substitution | Halogenated, Nitrated Derivatives |
Role in the Development of Novel Peptidic and Oligomeric Structures
The unique structure of this compound makes it an interesting monomer for incorporation into novel peptidic and oligomeric structures, potentially imparting unique conformational and binding properties.
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a pseudopeptide backbone, which exhibit strong and specific binding to natural nucleic acids. acs.orgacs.org A significant application in this area involves a structurally similar compound, (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid, which has been successfully used as a building block for the synthesis of a novel class of oligomers known as aromatic peptide nucleic acids (APNAs). acs.org In this work, the thymine (B56734) derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid was synthesized in high enantiomeric purity and incorporated into an APNA tetramer using classical peptide synthesis. acs.org Spectroscopic analysis of this tetramer suggested favorable base stacking interactions, a key feature for the stability of nucleic acid duplexes. acs.org
While this study used the 2-hydroxy-2-aminophenyl derivative, the structural analogy strongly suggests that this compound could also be a viable monomer for creating novel PNA analogs. The synthesis of PNA monomers typically involves the attachment of a nucleobase to the N-(2-aminoethyl)glycine backbone. scielo.org.mx The aminophenyl group of the title compound could potentially serve as a point of attachment for nucleobases or other recognition moieties. The synthesis of PNA monomers can be achieved through various methods, including the Ugi four-component reaction. researchgate.net
Table 2: Comparison of PNA Backbone Monomers
| Monomer | Backbone Structure | Key Features |
|---|---|---|
| Standard PNA | N-(2-aminoethyl)glycine | Neutral backbone, high binding affinity |
| (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid derivative | Acyclic pyrimidine (B1678525) analog | Used in Aromatic PNA (APNA), potential for favorable base stacking |
| This compound (potential) | Phenyl-substituted backbone | Potential for altered conformational properties and enhanced binding |
This compound is a valuable chiral intermediate for the synthesis of more complex, biologically relevant molecules. vulcanchem.com Its inherent chirality is transferred to the final product, which is crucial for the specific interactions with biological targets. One notable application is in the synthesis of intermediates for kinase inhibitors. vulcanchem.com The 4-aminophenyl group is a common motif in kinase inhibitors, as it can form key hydrogen bonds within the ATP-binding site of these enzymes. vulcanchem.com
Additionally, this chiral building block can be used in the synthesis of intermediates for other pharmaceutical agents. For example, its structure is related to other chiral amino acids and their derivatives that are used to synthesize a wide range of bioactive compounds. While direct, detailed synthetic routes to specific, named pharmaceutical intermediates starting from this compound are not explicitly detailed in the provided search results, its utility as a chiral pool building block is evident. sigmaaldrich.com
Development of New Synthetic Methodologies Utilizing this compound as a Substrate
The development of new synthetic methodologies is crucial for advancing organic chemistry and enabling the efficient synthesis of complex molecules. While specific novel synthetic methods that explicitly utilize this compound as a key substrate are not prominently featured in the available literature, its structure suggests potential for such developments.
For example, the chiral amine functionality could be used to direct stereoselective reactions on the rest of the molecule. Furthermore, derivatives of this acid could be developed into chiral ligands for asymmetric catalysis. The design of new chiral ligands is a very active area of research, with applications in a vast array of chemical transformations. The combination of the chiral center and the functional groups in this compound provides a starting point for the rational design of new catalysts.
Spectroscopic and Spectrometric Characterization of S 2 4 Aminophenyl Butanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR spectroscopy of (S)-2-(4-Aminophenyl)butanoic acid reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals are used to assign the protons to their specific locations.
In a deuterium (B1214612) oxide (D₂O) solvent, the labile protons of the amino (-NH₂) and carboxylic acid (-COOH) groups exchange with deuterium and are typically not observed in the spectrum. The analysis focuses on the aromatic and aliphatic protons. The aromatic protons on the para-substituted benzene (B151609) ring appear as two distinct doublets due to their coupling with adjacent protons. The methine proton (α-proton) at the chiral center shows a characteristic splitting pattern from coupling to the adjacent methylene (B1212753) protons. The aliphatic ethyl group gives rise to a multiplet for the methylene protons and a triplet for the terminal methyl protons.
A summary of reported ¹H NMR spectral data is presented below.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| Aromatic (Ar-H) | 7.25 | Doublet (d) | 8.4 | 2H |
| Aromatic (Ar-H) | 6.65 | Doublet (d) | 8.4 | 2H |
| Methine (α-CH) | 3.82 | Quartet (q) | 6.8 | 1H |
| Methylene (-CH₂-) | 2.35–2.18 | Multiplet (m) | - | 2H |
| Methyl (-CH₃) | 1.45 | Triplet (t) | 7.2 | 3H |
| ¹H NMR data recorded on a 400 MHz instrument in D₂O. nih.gov |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Since this compound possesses ten carbon atoms all in unique chemical environments, its proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals.
While specific experimental data is not widely published, the chemical shifts can be predicted based on the known effects of different functional groups. The carbonyl carbon of the carboxylic acid is expected to appear furthest downfield (175-185 ppm). The aromatic carbons will resonate in the typical aromatic region (115-150 ppm), with the carbon attached to the amino group and the carbon attached to the butanoic acid chain showing distinct shifts. The aliphatic carbons, including the chiral methine carbon, the methylene carbon, and the terminal methyl carbon, will appear in the upfield region of the spectrum (10-60 ppm).
| Carbon Assignment | Predicted Chemical Shift (δ) Range (ppm) |
| Carbonyl (-C OOH) | 175 - 185 |
| Aromatic (C -NH₂) | 145 - 150 |
| Aromatic (C -CH) | 129 - 135 |
| Aromatic (Ar-C H) | 128 - 130 |
| Aromatic (Ar-C H) | 114 - 116 |
| Methine (α-C H) | 50 - 60 |
| Methylene (-C H₂-) | 25 - 35 |
| Methyl (-C H₃) | 10 - 15 |
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. Cross-peaks would be expected between the aromatic protons that are adjacent to each other. In the aliphatic chain, correlations would be observed between the methine proton (α-CH) and the methylene protons (-CH₂-), and between the methylene protons and the terminal methyl protons (-CH₃), confirming the butanoic acid side chain structure.
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): A ¹H-¹³C HSQC or HETCOR experiment maps protons directly to their attached carbons. This technique would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the α-proton to the chiral methine carbon and the aromatic protons to their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range ¹H-¹³C correlation experiment shows couplings between protons and carbons over two to three bonds. It is crucial for piecing together the molecular fragments. For example, HMBC would show a correlation from the α-proton to the carbonyl carbon and to the aromatic carbon it is attached to, unequivocally connecting the butanoic acid moiety to the phenyl ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands confirming its key structural features. The presence of the amino group (-NH₂) is indicated by stretching vibrations in the 3400-3200 cm⁻¹ region. The carboxylic acid group gives rise to a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which often overlaps with C-H stretching signals. A strong, sharp absorption for the carbonyl (C=O) stretch is a key diagnostic peak, typically appearing around 1700-1725 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are observed in the 1620-1450 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar C=O and O-H groups give strong IR signals, the non-polar and symmetric vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. The symmetric "ring breathing" mode of the para-substituted benzene ring would be a particularly prominent feature. The C-C backbone of the aliphatic chain would also contribute to the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| Amino (-NH₂) | N-H Stretch | 3400 - 3200 | Medium | Medium |
| Carboxylic Acid (-OH) | O-H Stretch | 3300 - 2500 | Strong, Broad | Weak |
| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Medium | Strong |
| Carbonyl (C=O) | C=O Stretch | 1725 - 1700 | Strong | Medium |
| Aromatic C=C | C=C Stretch | 1620 - 1450 | Medium-Strong | Strong |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong | Weak |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The nominal molecular weight of this compound is 179.22 g/mol . docbrown.info
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z = 179. The fragmentation of this molecular ion provides a fingerprint that helps to confirm the structure. Key expected fragmentation pathways include:
Loss of the carboxyl group: Cleavage of the bond between the α-carbon and the carbonyl carbon would result in the loss of a •COOH radical (45 Da), leading to a significant fragment ion at m/z = 134.
Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) can also occur, yielding a fragment at m/z = 135.
Cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the main chain is another plausible fragmentation, giving rise to a peak at m/z = 150.
Benzylic cleavage: The fragment at m/z = 106, corresponding to the [H₂N-C₆H₄-CH]⁺ ion, is also a likely product.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The calculated monoisotopic mass of this compound (C₁₀H₁₃NO₂) is 179.094628657 Da. nih.gov An experimental HRMS measurement confirming this exact mass to within a few parts per million (ppm) would provide unambiguous evidence for the molecular formula C₁₀H₁₃NO₂, distinguishing it from any other compounds with the same nominal mass but a different elemental composition.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are fundamental for establishing the stereochemical integrity of enantiomerically pure compounds like this compound.
Optical rotation is a direct consequence of a molecule's chirality, its ability to rotate the plane of plane-polarized light. The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined experimental conditions. The specific rotation, [α], is a standardized value calculated from the observed rotation and is a key parameter for assessing enantiomeric purity.
For this compound, the determination of its specific rotation is a critical quality control parameter. A non-zero value confirms the presence of a chiral excess, and its sign (+ or -) is indicative of the specific enantiomer. The enantiomeric excess (ee) of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer. While the theoretical basis is well-established, specific, experimentally determined optical rotation values for this compound are not widely reported in publicly available scientific literature. For accurate characterization, this value would need to be determined empirically.
Table 1: Hypothetical Optical Rotation Data for this compound
| Parameter | Value | Conditions |
| Specific Rotation ([α]) | Data not available | Temperature, Wavelength, Solvent, Concentration |
| Observed Rotation (α) | Data not available | Path Length, Concentration |
| Enantiomeric Excess (ee) | Data not available |
This table illustrates the type of data that would be collected. Specific values are not available in the reviewed literature.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides detailed information about the stereochemical features of a molecule, including its absolute configuration and conformational properties. A CD spectrum plots the difference in absorption (ΔA) against wavelength and is characterized by positive or negative bands, known as Cotton effects.
The electronic transitions within the chromophores of this compound, namely the phenyl ring and the carboxylic acid group, are expected to give rise to a characteristic CD spectrum. The sign and magnitude of the Cotton effects are directly related to the spatial arrangement of these groups around the chiral center. By comparing the experimental CD spectrum to spectra of structurally related compounds with known absolute configurations or to theoretical calculations, the (S)-configuration can be confirmed. However, specific experimental CD spectroscopic data for this compound is not found in the surveyed scientific literature.
Table 2: Expected Chromophores and Transitions for CD Analysis of this compound
| Chromophore | Expected Electronic Transitions | Wavelength Region (nm) |
| Phenyl Ring | π → π | ~200-280 |
| Carboxylic Acid | n → π | ~200-220 |
X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule, a successful single-crystal X-ray diffraction analysis can unambiguously establish its absolute configuration. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is sensitive to the absolute stereochemistry.
The process involves growing a suitable single crystal of the compound, which can be a significant challenge. If a high-quality crystal of this compound were obtained, the resulting crystallographic data would provide precise bond lengths, bond angles, and torsional angles, offering an exact depiction of its solid-state conformation. Furthermore, the determination of the Flack parameter would provide a high degree of confidence in the assignment of the (S)-configuration.
A review of the current scientific literature and crystallographic databases did not yield any published single-crystal X-ray structures for this compound. Therefore, while this technique offers the most powerful tool for absolute configuration determination, its application to this specific compound has not been reported.
Computational and Theoretical Investigations of S 2 4 Aminophenyl Butanoic Acid
Prediction of Spectroscopic Parameters via Theoretical Models
Computed NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. The prediction of NMR chemical shifts via computational methods, typically using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT, has become a routine and valuable tool. This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ), usually referenced against a standard like tetramethylsilane (B1202638) (TMS).
While specific computed values for (S)-2-(4-aminophenyl)butanoic acid are not available in published literature, a qualitative prediction of the ¹H and ¹³C NMR chemical shifts can be made based on the electronic environment of the nuclei within the molecule's structure. The expected chemical shift regions for the distinct hydrogen and carbon atoms are outlined below. These theoretical predictions are crucial for assigning signals in experimentally obtained spectra.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound This table is based on general principles of NMR spectroscopy and does not represent published computational data.
| Proton Type | Approximate Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential for hydrogen bonding. |
| Aromatic (C₆H₄) | 6.5 - 7.5 | Protons on the benzene (B151609) ring are in a region of high electron density, but their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing alkyl substituent. The para-substitution pattern typically results in two distinct, doublet-like signals. |
| Amino (-NH₂) | 3.5 - 4.5 | The chemical shift of amine protons can vary significantly based on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. They are generally found in this broad region. |
| Methine (-CH) | 3.5 - 4.0 | The proton on the chiral carbon is adjacent to both the aromatic ring and the carbonyl group, leading to significant deshielding. |
| Methylene (B1212753) (-CH₂) | 1.8 - 2.2 | These protons are adjacent to the chiral center and experience moderate deshielding. |
| Methyl (-CH₃) | 0.9 - 1.2 | The terminal methyl group protons are the most shielded in the alkyl chain, resulting in a chemical shift in the typical aliphatic region. |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound This table is based on general principles of NMR spectroscopy and does not represent published computational data.
| Carbon Type | Approximate Chemical Shift (ppm) | Rationale |
| Carbonyl (-COOH) | 170 - 180 | The carbon of the carboxylic acid group is highly deshielded due to the double bond to one oxygen and a single bond to another. |
| Aromatic (C-NH₂) | 145 - 150 | The aromatic carbon directly bonded to the electron-donating amino group is significantly deshielded. |
| Aromatic (C-CH) | 125 - 135 | The aromatic carbon bonded to the butanoic acid substituent. |
| Aromatic (CH) | 115 - 130 | The chemical shifts of the other aromatic carbons are influenced by their position relative to the two substituents. |
| Methine (-CH) | 50 - 60 | The chiral carbon is deshielded by the adjacent aromatic ring and carbonyl group. |
| Methylene (-CH₂) | 25 - 35 | The methylene carbon in the ethyl group. |
| Methyl (-CH₃) | 10 - 15 | The terminal methyl carbon is the most shielded carbon in the molecule. |
Simulated Vibrational Spectra
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational methods, primarily through DFT-based harmonic frequency calculations, can simulate these spectra. The output provides the frequencies of the vibrational modes and their corresponding intensities, which can be directly compared to experimental IR or Raman spectra. This comparison is invaluable for assigning specific absorption bands to the vibrations of functional groups within the molecule.
As with NMR data, specific simulated vibrational spectra for this compound have not been found in the reviewed literature. However, the characteristic vibrational frequencies for the functional groups present in the molecule are well-established. A simulation would be expected to predict vibrational modes in the regions listed in the table below. These theoretical frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method, improving agreement with experimental data.
Table 3: Expected Characteristic Vibrational Frequencies for this compound This table is based on established group frequencies in IR spectroscopy and does not represent published computational data.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Description of Vibration |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) | A very broad and strong band due to hydrogen bonding of the carboxylic acid dimer. |
| N-H Stretch | Primary Amine | 3500 - 3300 | Typically appears as two distinct bands for the symmetric and asymmetric stretching of the N-H bonds. |
| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | Alkyl Chain | 3000 - 2850 | Symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups. |
| C=O Stretch | Carboxylic Acid | 1725 - 1700 | A very strong and sharp absorption band characteristic of the carbonyl group in a carboxylic acid. |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Multiple bands of variable intensity corresponding to the stretching of the carbon-carbon bonds within the benzene ring. |
| N-H Bend | Primary Amine | 1650 - 1580 | Bending (scissoring) vibration of the H-N-H group. |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Stretching of the carbon-oxygen single bond in the carboxylic acid group. |
| C-N Stretch | Aryl Amine | 1340 - 1250 | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |
Emerging Research Directions and Future Prospects for S 2 4 Aminophenyl Butanoic Acid
Development of Highly Efficient and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of green and sustainable processes. For (S)-2-(4-Aminophenyl)butanoic acid, research is pivoting away from classical synthetic methods towards more environmentally benign and efficient strategies. A key area of exploration is the use of enzymatic catalysis, which offers high selectivity and mild reaction conditions.
One promising approach involves the use of enzymes like L-phenylalanine dehydrogenase. Research has demonstrated the successful enzymatic synthesis of the closely related (S)-2-amino-4-phenylbutanoic acid from 2-oxo-4-phenylbutanoic acid. documentsdelivered.com This process utilizes the enzyme from Rhodococcus sp. M4 and requires a cofactor, NADH, which can be regenerated in situ using formate (B1220265) dehydrogenase or glucose dehydrogenase, making the process more atom-economical. documentsdelivered.com Future research will likely focus on adapting such enzymatic systems for the specific synthesis of this compound, potentially through enzyme engineering to tailor substrate specificity.
Furthermore, inspiration is being drawn from nature's own synthetic machinery. The biosynthesis of aromatic amino acids in plants, which originates from the shikimate pathway, provides a blueprint for developing sustainable production methods. youtube.comresearchgate.netnih.govroyalsocietypublishing.org This complex pathway, involving multiple enzymatic steps, efficiently converts simple carbon sources into intricate aromatic structures. youtube.comresearchgate.netnih.gov Harnessing these biosynthetic pathways in microbial systems through metabolic engineering represents a long-term goal for the large-scale, sustainable production of this compound and its analogs.
Another avenue of intense research is the development of novel C–H amination reactions. Green chemistry is pushing for methods that directly convert C-H bonds to C-N bonds, avoiding the need for pre-functionalized substrates. Radical cascade reactions, for instance, offer a promising strategy for the intramolecular C–H amination of carboxylic acids, which could be adapted for the synthesis of γ-amino acids. rsc.org The development of such methods would represent a significant leap forward in the efficient and sustainable synthesis of this and other valuable chiral amino acids.
Exploration of Novel Derivatives for Specific Research Applications
The functional handles of this compound—the amino group, the carboxylic acid, and the aromatic ring—make it an ideal scaffold for the synthesis of novel derivatives with tailored properties for specific research applications. A particularly exciting area is the development of monomers for novel biomaterials.
A notable example is the synthesis of a thymine (B56734) derivative of the related (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid, which serves as a building block for Aromatic Peptidic Nucleic Acids (APNAs). acs.org APNAs are a class of synthetic oligomers with a modified backbone that show potential in genetics and molecular biology. acs.org The synthesis of an APNA tetramer from this monomer has been achieved using classical peptide synthesis, and studies suggest favorable base stacking interactions. acs.org This opens the door for creating a new class of PNA monomers based on the this compound backbone, potentially leading to oligomers with unique hybridization properties and enhanced biological stability. creative-peptides.comnih.govnih.govacs.org
The exploration of derivatives is not limited to biomaterials. The synthesis of analogs for biological evaluation is another key research direction. For instance, the design and synthesis of 4-amino-N-(4-aminophenyl)benzamide analogs have yielded potent inhibitors of DNA methylation, a crucial process in epigenetics. nih.gov This highlights the potential of the aminophenyl moiety in designing molecules that interact with biological targets. Future work could involve synthesizing a library of derivatives of this compound to screen for various biological activities, from enzyme inhibition to receptor binding.
Advanced Applications in Supramolecular Chemistry and Self-Assembly Studies
The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is the cornerstone of supramolecular chemistry. The chirality and the presence of both hydrogen bond donors (amine and carboxylic acid) and an aromatic ring make this compound an excellent candidate for studies in self-assembly and the creation of novel supramolecular materials.
Research on the self-assembly of aromatic amino acids, such as phenylalanine and tryptophan, has shown that they can form a variety of nanostructures, including fibers, ribbons, and nanotubes. nih.govacs.orgnih.gov Chirality plays a critical role in these assemblies, with enantiomers often forming different structures from their racemic mixtures. nih.govacs.orgnih.gov The co-assembly of L- and D-enantiomers can lead to materials with enhanced mechanical properties. nih.govacs.org It is anticipated that this compound will exhibit similar rich self-assembly behavior, with the potential to form chiral nanostructures with interesting optical or electronic properties.
The hydrogen bonding capabilities of the amino and carboxylic acid groups are expected to be key drivers in the self-assembly process. These groups can form robust supramolecular synthons, which are predictable patterns of intermolecular interactions. Studies on co-crystals of aminopyridines and carboxylic acids have demonstrated the reliability of the pyridine-acid heterosynthon. nih.govmdpi.com Similarly, the amino and carboxylic acid groups of this compound can engage in a variety of hydrogen bonding motifs, leading to the formation of one-, two-, or three-dimensional networks. mdpi.comresearchgate.net The interplay between hydrogen bonding and π-π stacking of the phenyl rings will likely dictate the final supramolecular architecture.
Integration of this compound in Catalyst Design and Ligand Development
Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of modern organic synthesis. Chiral ligands, which coordinate to a metal center, are crucial for inducing this stereoselectivity. The structure of this compound makes it an attractive, yet underexplored, building block for the design of new chiral ligands.
The field has been historically dominated by C2-symmetric ligands, but there is a growing interest in non-symmetrical ligands that can offer unique steric and electronic properties. nih.gov Chiral β-aminophosphine derivatives, for example, have emerged as powerful ligands and organocatalysts for a range of asymmetric transformations, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. nih.gov The synthesis of chiral aminophosphine (B1255530) ligands often starts from readily available chiral amines. researchgate.net
This compound could serve as a precursor for a new class of P,N-ligands, where the amino group is converted into a phosphine (B1218219) and the carboxylic acid provides a secondary binding site or a point of attachment to a solid support. The rigid backbone and the defined stereochemistry of the molecule could lead to highly effective ligands for a variety of metal-catalyzed reactions, such as asymmetric hydrogenation and hydroformylation. mdpi.comuwindsor.ca Future research will likely focus on the synthesis of such ligands and the evaluation of their performance in a range of catalytic reactions.
Synergistic Experimental and Computational Research Initiatives to Elucidate Complex Reactivity
To fully unlock the potential of this compound, a deep understanding of its reactivity and the mechanisms of its transformations is essential. The combination of experimental studies and computational modeling provides a powerful synergistic approach to achieve this goal. mdpi.com
Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.net This can provide invaluable insights into reaction mechanisms that are often difficult to probe experimentally. For example, combined experimental and computational studies have been successfully used to elucidate the mechanism of formation of complex polymers from the reactions of amines with formaldehyde. nih.govresearchgate.net
In the context of this compound, such a synergistic approach could be used to:
Optimize synthetic routes: By modeling different reaction pathways for the synthesis of the compound and its derivatives, researchers can identify the most promising conditions before extensive experimental work is undertaken.
Understand self-assembly: Computational simulations can predict how individual molecules of this compound will interact and assemble into larger supramolecular structures, guiding the design of new materials.
Design better catalysts: By modeling the interaction of ligands derived from this compound with metal centers and substrates, it is possible to rationally design more efficient and selective catalysts.
The integration of experimental and computational research will undoubtedly accelerate the discovery and development of new applications for this versatile chiral building block.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for enantioselective preparation of (S)-2-(4-Aminophenyl)butanoic Acid?
- Methodology : Enantioselective synthesis often employs chiral catalysts or auxiliaries. For example, asymmetric hydrogenation of α,β-unsaturated precursors using Ru-BINAP complexes can achieve high enantiomeric excess (ee). Alternatively, enzymatic resolution using lipases or esterases has been reported for separating enantiomers .
- Key Data : Patents (e.g., WO 2016/111347) describe methods for structurally related compounds, such as spirocyclic intermediates, which can be adapted for this target molecule .
Q. How can the purity and stereochemical integrity of this compound be validated?
- Methodology :
- Chromatography : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) using hexane:isopropanol gradients.
- Spectroscopy : H NMR with chiral shift reagents (e.g., Eu(hfc)) to confirm enantiopurity. IR spectroscopy (e.g., NIST data for related amino acids) identifies functional groups .
- Contradictions : Discrepancies in melting points or optical rotation values may arise from residual solvents; use Karl Fischer titration for moisture analysis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in anhydrous conditions (desiccators) to prevent hydrolysis.
- Follow waste disposal regulations for aromatic amines, which may be toxic or mutagenic .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination) at the phenyl ring influence the reactivity of this compound?
- Methodology :
- Introduce electron-withdrawing groups (e.g., -F) via electrophilic substitution. Compare reaction rates in esterification or amidation using F NMR to track regioselectivity.
- Fluorinated analogs (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) show altered pKa and solubility, impacting bioactivity .
- Data Contradictions : Fluorine may enhance metabolic stability but reduce aqueous solubility, requiring empirical optimization .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Approach :
- Dose-Response Studies : Test cytotoxicity and efficacy across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
- Target Validation : Use CRISPR knockout models to confirm involvement of receptors (e.g., PPARγ) in observed bioactivity, as seen in molecular docking studies of related compounds .
Q. How can computational methods predict the binding affinity of this compound to therapeutic targets?
- Methodology :
- Molecular Dynamics (MD) : Simulate interactions with PPARγ using software like AutoDock Vina. Compare results with experimental IC values from competitive binding assays.
- Pharmacophore Modeling : Map hydrogen-bond donors/acceptors and hydrophobic regions to guide analog design, as demonstrated for fenugreek-derived ligands .
Methodological Challenges and Solutions
Q. What techniques optimize reaction yields in large-scale synthesis without racemization?
- Solutions :
- Continuous Flow Chemistry : Minimize residence time to reduce epimerization.
- Microwave-Assisted Synthesis : Enhance reaction rates for temperature-sensitive steps (e.g., coupling reactions) .
Q. How are conflicting spectroscopic data (e.g., C NMR shifts) reconciled for structural confirmation?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
